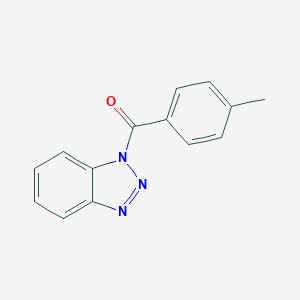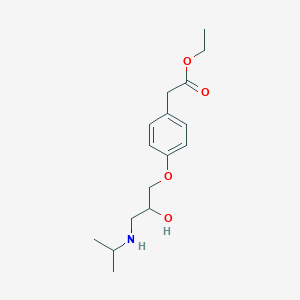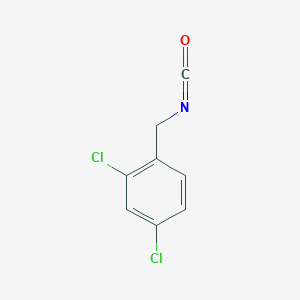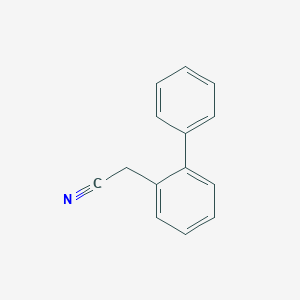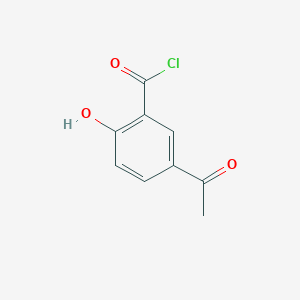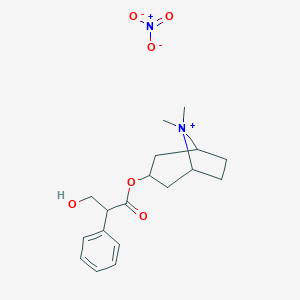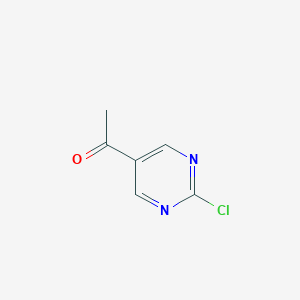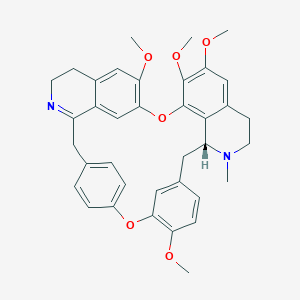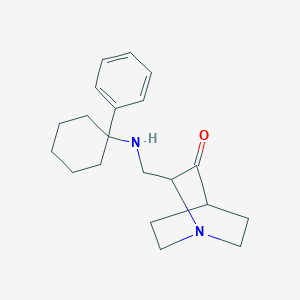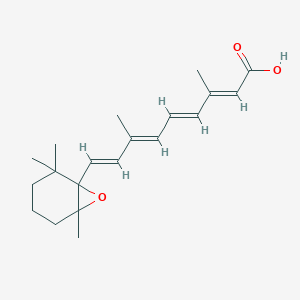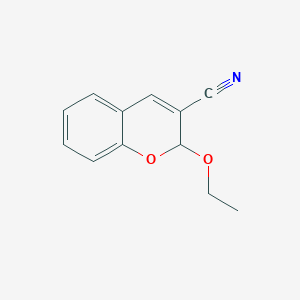
2-ethoxy-2H-chromene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-2H-chromene-3-carbonitrile is a chemical compound that belongs to the class of chromene derivatives. It is a heterocyclic compound that has a wide range of applications in the field of scientific research. The compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-ethoxy-2H-chromene-3-carbonitrile is not well understood. However, it has been suggested that the compound exerts its pharmacological effects by modulating various signaling pathways in the body. It has been reported to inhibit the activity of various enzymes involved in the inflammatory response and to induce apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-ethoxy-2H-chromene-3-carbonitrile has been shown to possess a wide range of biochemical and physiological effects. It has been found to possess antioxidant properties and to scavenge free radicals in the body. The compound has also been shown to possess anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. In addition, it has been reported to possess anticancer properties and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-ethoxy-2H-chromene-3-carbonitrile in lab experiments include its wide range of potential applications, its relatively simple synthesis method, and its low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for instability under certain conditions.
Orientations Futures
There are several future directions for the study of 2-ethoxy-2H-chromene-3-carbonitrile. One potential area of research is the development of novel synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-ethoxy-2H-chromene-3-carbonitrile involves the reaction of ethyl 3-oxobutanoate and malononitrile with p-toluenesulfonic acid as a catalyst. The reaction is carried out in the presence of acetic anhydride and produces the desired compound in good yield. Other methods for the synthesis of this compound have also been reported in the literature.
Applications De Recherche Scientifique
2-ethoxy-2H-chromene-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
108135-60-0 |
|---|---|
Nom du produit |
2-ethoxy-2H-chromene-3-carbonitrile |
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-ethoxy-2H-chromene-3-carbonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-14-12-10(8-13)7-9-5-3-4-6-11(9)15-12/h3-7,12H,2H2,1H3 |
Clé InChI |
IEKXWWMRHFHFIZ-UHFFFAOYSA-N |
SMILES |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
SMILES canonique |
CCOC1C(=CC2=CC=CC=C2O1)C#N |
Synonymes |
2H-1-Benzopyran-3-carbonitrile,2-ethoxy-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



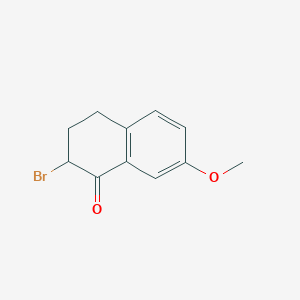
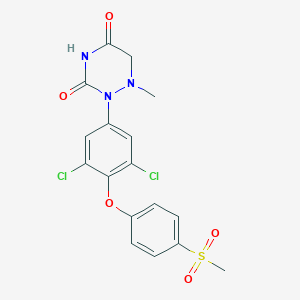
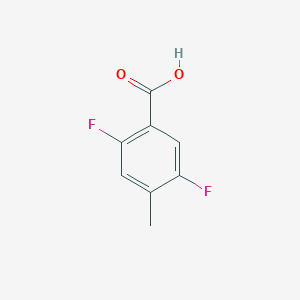
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
